molecular formula C11H17N B2735230 1-(2,4-Dimethylphenyl)propan-1-amine CAS No. 1268982-48-4; 886496-82-8

1-(2,4-Dimethylphenyl)propan-1-amine

Cat. No.: B2735230
CAS No.: 1268982-48-4; 886496-82-8
M. Wt: 163.264
InChI Key: CUMKAEFZXDVXGM-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)propan-1-amine is a secondary amine with a phenyl ring substituted with two methyl groups at the 2- and 4-positions and a propylamine chain. Key properties include:

  • Molecular formula: C${11}$H${17}$N
  • Hydrochloride salt: C${11}$H${18}$ClN (CAS 1268982-48-4, 1032114-81-0), molar mass 199.72 g/mol .
  • Physical state: Liquid (free amine) or solid (hydrochloride salt) stored at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,4-dimethylphenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-4-11(12)10-6-5-8(2)7-9(10)3/h5-7,11H,4,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMKAEFZXDVXGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=C(C=C1)C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Structural Features Molecular Formula Molar Mass (g/mol) Physical State Key Applications/Notes
1-(2,4-Dimethylphenyl)propan-1-amine 2,4-dimethylphenyl, linear propylamine C${11}$H${17}$N 163.26 Liquid Intermediate for specialty chemicals
1-(2,4-Difluorophenyl)propan-1-amine 2,4-difluorophenyl, linear propylamine C$9$H${11}$F$_2$N 171.19 Liquid Potential chemosensor precursor
1-(4-Ethylphenyl)-2-methylpropan-1-amine 4-ethylphenyl, branched propylamine C${12}$H${19}$N 177.29 Liquid Increased lipophilicity for drug design
N-((2,4-Dimethylphenyl)(naphthalen-1-yl)methyl)propan-2-amine 2,4-dimethylphenyl-naphthyl hybrid, branched C${23}$H${27}$N 317.47 Viscous oil Chiral intermediates in catalysis
PF-04455242 Biphenyl-sulfonyl-pyrrolidine derivative C${21}$H${27}$N$3$O$2$S 409.52 Not specified Kappa opioid receptor antagonist
N-(3-(cis-3,5-Dimethylpiperidin-1-yl)propyl)piperidine-4-carboxamide derivatives Piperidine-carboxamide with dimethyl groups Varies ~400–450 Oily solids Hepatitis C virus entry inhibitors (22–67% yields)

Structural and Electronic Effects

  • Substituent Influence: Methyl vs. Branching: Branched chains (e.g., 2-methylpropan-1-amine in 1-(4-ethylphenyl)-2-methylpropan-1-amine) may improve metabolic stability compared to linear chains .

Commercial and Practical Considerations

  • Cost and Availability :
    • This compound hydrochloride is priced at $180/500 mg, while simpler analogs like 1-(2,4-difluorophenyl)propan-1-amine are more cost-effective due to fewer synthetic steps .
  • Stability : Hydrochloride salts (e.g., CAS 1032114-81-0) offer improved shelf-life and aqueous solubility compared to free amines .

Q & A

What are the common synthetic routes for 1-(2,4-Dimethylphenyl)propan-1-amine, and how do researchers optimize yield and purity?

Level : Basic
Methodological Answer :
The synthesis of this compound typically involves reductive amination of 2,4-dimethylphenylpropan-1-one using agents like sodium cyanoborohydride or catalytic hydrogenation. Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., THF) improve reaction homogeneity.
  • Catalyst tuning : Palladium on carbon (Pd/C) under hydrogen pressure enhances stereochemical control.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization improves purity.
    Yields range from 60–85%, with purity >95% achievable via HPLC .

How can researchers resolve contradictions in reported binding affinity data for this compound across different biological targets?

Level : Advanced
Methodological Answer :
Discrepancies in binding affinity (e.g., serotonin vs. dopamine receptors) often arise from assay conditions. To resolve contradictions:

  • Standardize protocols : Use uniform radioligand competition assays (e.g., [³H]-spiperone for dopamine D₂ receptors).
  • Control variables : Maintain consistent pH (7.4), temperature (25°C), and membrane preparation methods.
  • Meta-analysis : Cross-validate data using computational tools like molecular docking (AutoDock Vina) to predict binding modes.
    For example, conflicting Ki values (nM vs. µM ranges) may reflect differences in receptor isoforms or assay sensitivity .

What advanced analytical techniques are critical for characterizing this compound and its intermediates?

Level : Basic
Methodological Answer :
Key techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., aromatic protons at δ 6.8–7.2 ppm).
  • HPLC-MS : Quantifies purity (>98%) and detects trace impurities (e.g., column: C18, mobile phase: acetonitrile/water).
  • X-ray crystallography : Resolves stereochemistry for chiral derivatives (e.g., R-configuration confirmed via Flack parameter) .

How can researchers design experiments to elucidate the compound’s metabolic stability in vivo?

Level : Advanced
Methodological Answer :

  • In vitro models : Use liver microsomes (human/rat) with NADPH cofactor to assess phase I metabolism. Monitor via LC-MS/MS for hydroxylated or N-dealkylated metabolites.
  • Isotope labeling : Synthesize deuterated analogs (e.g., CD₃ groups) to track metabolic pathways.
  • Pharmacokinetic profiling : Conduct intravenous/oral dosing in rodents, measuring plasma half-life (t₁/₂) and AUC (area under the curve).
    Preliminary data suggest moderate hepatic clearance (CLhep ~20 mL/min/kg) due to steric hindrance from methyl groups .

What strategies mitigate toxicity concerns during preclinical development?

Level : Basic
Methodological Answer :

  • Ames test : Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100.
  • hERG assay : Evaluate cardiac risk via patch-clamp electrophysiology (IC₅₀ >10 µM desired).
  • Acute toxicity : Determine LD₅₀ in rodents (OECD Guideline 423).
    Early studies indicate low cytotoxicity (IC₅₀ >50 µM in HEK293 cells) but potential hepatotoxicity at high doses .

How do structural modifications influence the compound’s selectivity for neurotransmitter transporters?

Level : Advanced
Methodological Answer :

  • SAR studies : Introduce substituents (e.g., halogens at the para position) to modulate selectivity.
    • Example : Adding a fluorine atom increases SERT/NET selectivity by 5-fold due to hydrophobic pocket interactions.
  • Computational modeling : MD simulations (GROMACS) reveal steric clashes with DAT (dopamine transporter) vs. favorable SERT binding.
  • In vivo microdialysis : Measure extracellular serotonin/dopamine levels in rodent brains post-administration .

What experimental approaches validate the compound’s proposed mechanism in neurodegenerative models?

Level : Advanced
Methodological Answer :

  • In vitro models : Treat SH-SY5Y neuroblastoma cells with Aβ₂₅–₃₅ and assess neuroprotection via MTT assay.
  • Behavioral assays : Morris water maze tests in APP/PS1 transgenic mice to evaluate cognitive improvement.
  • Biomarker analysis : Measure tau phosphorylation (pT181) and synaptic proteins (PSD-95) via Western blot.
    Preliminary data show 30% reduction in Aβ plaques at 10 mg/kg/day dosing .

How can researchers address challenges in enantiomeric resolution for chiral derivatives?

Level : Advanced
Methodological Answer :

  • Chiral HPLC : Use cellulose-based columns (Chiralpak IC) with hexane/isopropanol (90:10).
  • Kinetic resolution : Employ lipases (e.g., Candida antarctica) for enantioselective acetylation.
  • Circular Dichroism (CD) : Confirm absolute configuration (e.g., positive Cotton effect at 220 nm for R-enantiomer) .

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